Tetradecadienoic acid
Overview
Description
Tetradecadienoic acid, also known as (Z,Z)-5,8-tetradecadienoic acid, is a long-chain polyunsaturated fatty acid. It is characterized by the presence of two double bonds at positions 5 and 8 in its carbon chain. This compound is a member of the class of long-chain fatty acids, which typically have an aliphatic tail containing between 13 and 21 carbon atoms .
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One of the primary methods for synthesizing this compound involves the Wittig reaction. This method includes the condensation of the appropriate phosphonium bromide and aldehyde.
Cross-Coupling Reactions: Another reliable method involves the use of acetylenes and their derivatives to form carbon-carbon bonds. The key step in this method is the cross-coupling of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I).
Industrial Production Methods:
Alkylation of Acetylenic Precursors: In industrial settings, acetylenic precursors are often alkylated as their magnesium halides (Iotsich reagent). This reaction occurs through an SN2 mechanism and is conducted with catalytic amounts of copper (I).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced to form saturated fatty acids.
Substitution: Substitution reactions can occur, particularly at the double bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using hydrogen gas in the presence of a palladium catalyst is a typical reduction method.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives such as hydroxy acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Tetradecadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex lipids and polyunsaturated fatty acids.
Biology: This compound is studied for its role in biological processes and its presence in various organisms.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of biodegradable polymers and as a component in various industrial products
Mechanism of Action
The mechanism of action of tetradecadienoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in fatty acid metabolism, such as desaturases and elongases.
Comparison with Similar Compounds
Hexadecadienoic Acid: Similar in structure but with a longer carbon chain.
Octadecadienoic Acid:
Eicosadienoic Acid: Contains twenty carbon atoms and two double bonds.
Uniqueness:
- Tetradecadienoic acid is unique due to its specific double bond positions and its role in the biosynthesis of other polyunsaturated fatty acids. Its shorter carbon chain compared to other similar compounds makes it distinct in its physical and chemical properties .
Properties
IUPAC Name |
tetradeca-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLVXSRACLAFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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